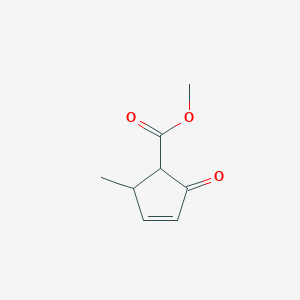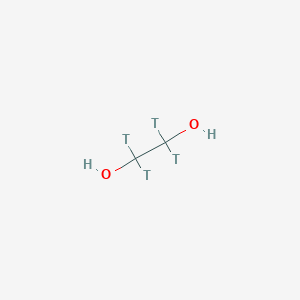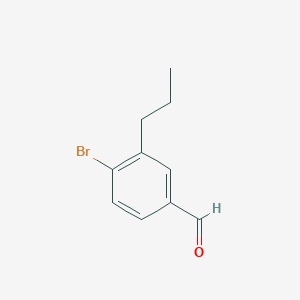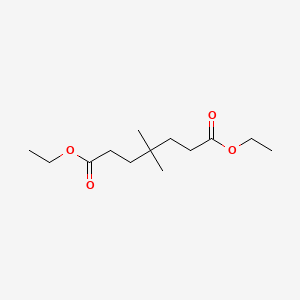
2-Octyldodecyl 3,5,5-trimethylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Octyldodecyl 3,5,5-trimethylhexanoate is a chemical compound with the molecular formula C29H58O2. It is an ester derived from 3,5,5-trimethylhexanoic acid and 2-octyldodecanol. This compound is known for its use in various industrial and cosmetic applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octyldodecyl 3,5,5-trimethylhexanoate typically involves the esterification reaction between 3,5,5-trimethylhexanoic acid and 2-octyldodecanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of 3,5,5-trimethylhexanoic acid and 2-octyldodecanol into the reactor, along with the acid catalyst. The reaction mixture is heated to the desired temperature and maintained under reflux conditions. The product is then purified through distillation or other separation techniques to obtain the pure ester .
Analyse Chemischer Reaktionen
Types of Reactions
2-Octyldodecyl 3,5,5-trimethylhexanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breaking down of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of 3,5,5-trimethylhexanoic acid and 2-octyldodecanol. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol .
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)
Transesterification: Alcohol (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide)
Major Products Formed
Hydrolysis: 3,5,5-trimethylhexanoic acid, 2-octyldodecanol
Transesterification: New ester (depending on the alcohol used), original alcohol (2-octyldodecanol)
Wissenschaftliche Forschungsanwendungen
2-Octyldodecyl 3,5,5-trimethylhexanoate has a wide range of applications in scientific research and industry. It is commonly used as an emollient in cosmetic formulations due to its ability to provide a smooth and silky feel to the skin. Additionally, it is used as a solvent and dispersing agent in various chemical processes .
In the field of biology, this compound is used in the formulation of lipid-based drug delivery systems. Its hydrophobic nature allows it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. In medicine, it is used in topical formulations for its moisturizing properties .
Wirkmechanismus
The mechanism of action of 2-Octyldodecyl 3,5,5-trimethylhexanoate is primarily based on its chemical structure and properties. As an ester, it can interact with the lipid bilayers of cell membranes, enhancing the permeability and absorption of active ingredients. In cosmetic applications, it forms a protective barrier on the skin, preventing moisture loss and providing a smooth texture .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Isopropyl Myristate
- Cetyl Palmitate
- Octyl Stearate
Comparison
2-Octyldodecyl 3,5,5-trimethylhexanoate is unique due to its branched structure, which provides superior spreading properties and a non-greasy feel compared to other esters like isopropyl myristate and cetyl palmitate. Its long carbon chain also contributes to its excellent emollient properties, making it a preferred choice in high-end cosmetic formulations .
Eigenschaften
CAS-Nummer |
98072-02-7 |
|---|---|
Molekularformel |
C29H58O2 |
Molekulargewicht |
438.8 g/mol |
IUPAC-Name |
2-octyldodecyl 3,5,5-trimethylhexanoate |
InChI |
InChI=1S/C29H58O2/c1-7-9-11-13-15-16-18-20-22-27(21-19-17-14-12-10-8-2)25-31-28(30)23-26(3)24-29(4,5)6/h26-27H,7-25H2,1-6H3 |
InChI-Schlüssel |
ORHIPTVQARSOPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(CCCCCCCC)COC(=O)CC(C)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13793330.png)
![3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13793333.png)



![N-Cyclopentyl-2-[[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio]-1H-benzimidazole-1-acetamide](/img/structure/B13793362.png)

![5H-Pyrazolo[3,4-b]quinolin-5-one,1,6,7,8-tetrahydro-1,3,7,7-tetramethyl-(9CI)](/img/structure/B13793375.png)






